PARP1/2 Inhibitory Potency (Ki): ABT-767 vs. Veliparib (ABT-888) — The Closest AbbVie Analog
ABT‑767 exhibits a PARP‑1 Ki of 0.47 nM, approximately 2‑fold lower (more potent) than the PARP‑1 Ki of 0.96 nM reported for veliparib (ABT‑888) in a standardized Nature Communications 2021 assay [1][2]. The PARP‑2 Ki differential is more pronounced: ABT‑767 Ki = 0.85 nM vs. veliparib Ki = 9.9 nM (≈11.6‑fold difference) [1][2]. This indicates that ABT‑767 maintains tighter dual PARP‑1/2 inhibition than its predecessor veliparib, which shows preferential PARP‑1 binding.
| Evidence Dimension | Enzyme inhibition constant (Ki) for PARP‑1 and PARP‑2 |
|---|---|
| Target Compound Data | PARP‑1 Ki = 0.47 nM; PARP‑2 Ki = 0.85 nM |
| Comparator Or Baseline | Veliparib (ABT‑888): PARP‑1 Ki = 0.96 ± 0.08 nM (n=5); PARP‑2 Ki = 9.9 ± 2.8 nM (n=4) [Nature Commun. 2021] |
| Quantified Difference | PARP‑1: 2.0‑fold lower Ki for ABT‑767; PARP‑2: 11.6‑fold lower Ki for ABT‑767 |
| Conditions | ABT‑767 Ki from AbbVie internal data cited in de Jonge 2018; veliparib Ki from Rudolph et al. 2021 using recombinant PARP1/2 catalytic domains; different assay systems (cross‑study limitation) |
Why This Matters
For PARP‑2‑dependent contexts or experiments requiring equipotent dual PARP‑1/2 blockade with a competitive (non‑trapping) inhibitor, ABT‑767's balanced sub‑nanomolar profile provides a quantitative advantage over veliparib's PARP‑2‑weaker profile.
- [1] de Jonge MJA, van der Biessen DAJ, Gietema JA, et al. A phase 1 study of PARP-inhibitor ABT-767 in advanced solid tumors with BRCA1/2 mutations and high-grade serous ovarian, fallopian tube, or primary peritoneal cancer. Invest New Drugs. 2018;36(5):828-835. View Source
- [2] Rudolph J, Roberts JM, Zhang T, et al. The PARP inhibitor veliparib shows differential modulation of PARP1 and PARP2. Nat Commun. 2021;12:2137. Table 1. View Source
